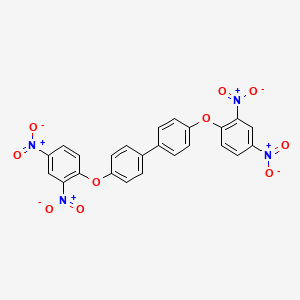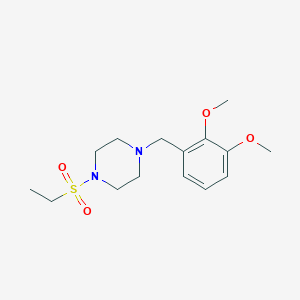
2-(3-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate: is a chemical compound with a complex structure. Let’s break it down:
2-(3-Nitrophenyl): This part of the compound contains a nitro group (NO₂) attached to a phenyl ring.
2-oxoethyl: Refers to an ethyl group (CH₂CH₃) with a carbonyl group (C=O) at the second carbon.
3,4-dimethoxybenzoate: This portion consists of a benzoate ring (a benzene ring with a carboxylate group, C₆H₅COO-) with methoxy (OCH₃) groups at positions 3 and 4.
Preparation Methods
The synthetic route for this compound involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride. The resulting product is then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO₄ or CrO₃, while reduction could use NaBH₄. Substitution reactions may occur with nucleophiles like amines or alkoxides.
Major Products: The exact products depend on the specific reaction. For instance, reduction could yield an amine derivative, while substitution might lead to a modified benzoate.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe to investigate biological processes due to its structural features.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar functional groups or structural motifs include
Properties
Molecular Formula |
C17H15NO7 |
|---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H15NO7/c1-23-15-7-6-12(9-16(15)24-2)17(20)25-10-14(19)11-4-3-5-13(8-11)18(21)22/h3-9H,10H2,1-2H3 |
InChI Key |
CCDNMCNQFWSLDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891089.png)
![Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10891107.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891108.png)
![2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10891112.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10891115.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891119.png)
![3-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891122.png)

![1,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891138.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine](/img/structure/B10891140.png)
methanone](/img/structure/B10891145.png)
methanone](/img/structure/B10891146.png)


